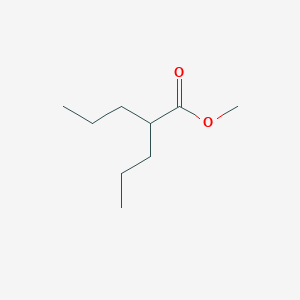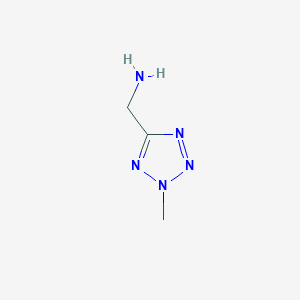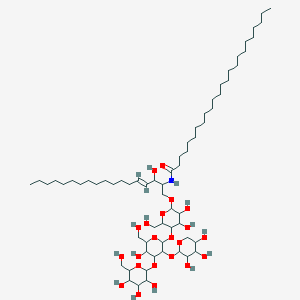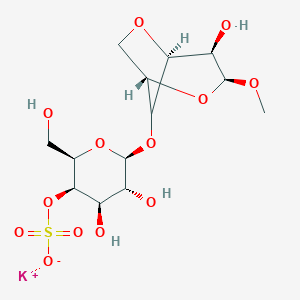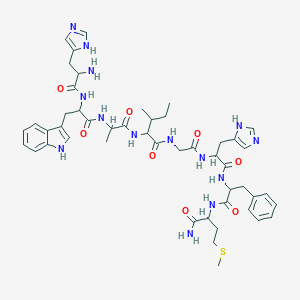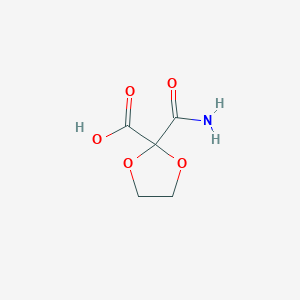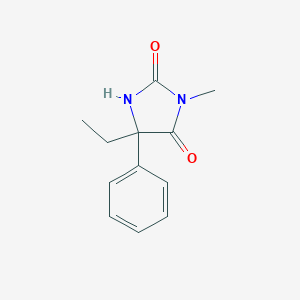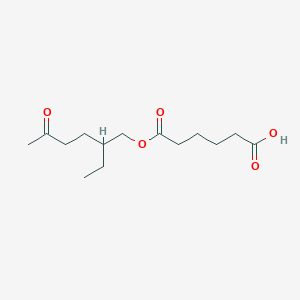
Mono(2-ethyl-5-oxohexyl) adipate
Übersicht
Beschreibung
Mono(2-ethyl-5-oxohexyl) adipate is a bioactive chemical . It is a metabolite of di(2-ethylhexyl) adipate (DEHA), a commonly used plasticizer . The molecular formula is C14H24O5 and the molecular weight is 272.337 .
Synthesis Analysis
Mono(2-ethyl-5-oxohexyl) adipate is a specific metabolite of DEHA . It is formed in the body after exposure to DEHA . The synthesis of this compound involves various biological processes, including metabolism in the liver .Molecular Structure Analysis
The molecular structure of Mono(2-ethyl-5-oxohexyl) adipate contains a total of 42 bonds, including 18 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic ketone, and 1 hydroxyl group .Wissenschaftliche Forschungsanwendungen
Biomonitoring of Exposure
Mono(2-ethyl-5-oxohexyl) adipate, as a metabolite of di(2-ethylhexyl) adipate (DEHA), is used in biomonitoring human exposure to DEHA. It's identified in human urine as a biomarker for assessing DEHA exposure, particularly in populations using DEHA-containing products like PVC-cling film (Nehring et al., 2019).
Metabolism and Excretion Studies
Studies on human volunteers have quantitatively analyzed the metabolism and urinary excretion kinetics of DEHA, focusing on mono(2-ethyl-5-oxohexyl) adipate among other metabolites. This helps understand the human body's response to DEHA ingestion and the subsequent process of metabolite excretion (Nehring et al., 2019).
Research on Environmental Impact and Health Risks
Investigations into the use of mono(2-ethyl-5-oxohexyl) adipate in environmental and health risk assessments have been conducted. These studies explore the prevalence of DEHA and its metabolites in various populations, assessing potential health risks associated with exposure (Silva et al., 2013).
Alternative Matrix for Monitoring Human Exposure
Research has been conducted on using hair as an alternative matrix for monitoring human exposure to DEHA and its metabolites, including mono(2-ethyl-5-oxohexyl) adipate. This provides a non-invasive approach to assess exposure levels in individuals (Yin et al., 2019).
Eigenschaften
IUPAC Name |
6-(2-ethyl-5-oxohexoxy)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O5/c1-3-12(9-8-11(2)15)10-19-14(18)7-5-4-6-13(16)17/h12H,3-10H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMWFRRVVDGMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)C)COC(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928845 | |
| Record name | 6-[(2-Ethyl-5-oxohexyl)oxy]-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono(2-ethyl-5-oxohexyl) adipate | |
CAS RN |
134998-72-4 | |
| Record name | Mono(2-ethyl-5-oxohexyl) adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134998724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[(2-Ethyl-5-oxohexyl)oxy]-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



